molecular formula C22H29FN3O9P B11929314 Fosclevudine alafenamide CAS No. 1951476-79-1

Fosclevudine alafenamide

Cat. No.: B11929314
CAS No.: 1951476-79-1
M. Wt: 529.5 g/mol
InChI Key: FTMNZJASLMPPNW-MHFVGYLCSA-N
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Description

Fosclevudine alafenamide is an antiviral agent primarily used for the treatment of hepatitis B virus (HBV) infections. It is known for its high efficacy and safety profile, making it a promising candidate in antiviral therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fosclevudine alafenamide involves multiple steps, starting from the appropriate nucleoside analog. The key steps include phosphorylation, amidation, and esterification reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often involving automated systems and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Fosclevudine alafenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Fosclevudine alafenamide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying nucleoside analogs and their reactivity.

    Biology: Investigated for its effects on viral replication and cellular mechanisms.

    Medicine: Primarily used in the treatment of hepatitis B virus infections, with ongoing research into its potential for treating other viral infections.

    Industry: Employed in the development of antiviral drugs and therapeutic agents

Mechanism of Action

Fosclevudine alafenamide exerts its antiviral effects by inhibiting the replication of the hepatitis B virus. It is converted into its active form within the liver cells, where it targets the viral polymerase enzyme, preventing the synthesis of viral DNA. This inhibition disrupts the viral life cycle and reduces the viral load in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fosclevudine alafenamide is unique due to its high efficacy at lower doses and its improved safety profile compared to other antiviral agents. It has a lower risk of adverse effects, making it a preferred choice for long-term therapy .

Properties

CAS No.

1951476-79-1

Molecular Formula

C22H29FN3O9P

Molecular Weight

529.5 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O9P/c1-12(2)33-21(29)14(4)25-36(31,35-15-8-6-5-7-9-15)32-11-16-18(27)17(23)20(34-16)26-10-13(3)19(28)24-22(26)30/h5-10,12,14,16-18,20,27H,11H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16-,17+,18-,20-,36-/m0/s1

InChI Key

FTMNZJASLMPPNW-MHFVGYLCSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)O)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)O)F

Origin of Product

United States

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